![molecular formula C16H16N4O3S B2701483 N-(4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide CAS No. 1396875-39-0](/img/structure/B2701483.png)

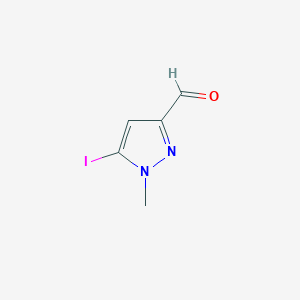

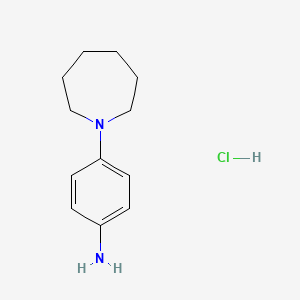

N-(4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

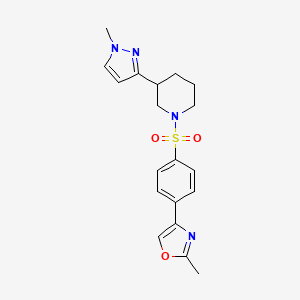

N-(4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of protein phosphatase 2A (PP2A), which is a crucial enzyme involved in the regulation of various cellular processes.

Scientific Research Applications

Antimicrobial Applications

- Synthesis of Heterocyclic Compounds with Antimicrobial Properties : A study emphasized synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety for antimicrobial use, highlighting the compound's versatility as a precursor (Darwish et al., 2014). Further research demonstrated novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives showing significant antioxidant activity, suggesting a dual role in antimicrobial and antioxidant applications (Chkirate et al., 2019).

Antitumor Applications

- Evaluation of Antitumor Activity : Novel antitumor acetamide, pyrrole, pyrrolopyrimidine, and other derivatives containing a biologically active pyrazole moiety were synthesized, showing higher effectiveness than doxorubicin, a reference drug, indicating the compound's potential in cancer treatment (Alqasoumi et al., 2009). Another study on computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives highlighted their potential in toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).

Biochemical Impacts

- Molecular Docking and Electronic Structure Analysis : Research on the electronic structure, IR assignments, and molecular docking of a specific anti-amoebic agent indicated chemically reactive properties and potential bioactivity against Entamoeba histolytica, showcasing the biochemical relevance of such compounds (Shukla & Yadava, 2020).

properties

IUPAC Name |

N-[4-(pyrazolo[1,5-a]pyridin-3-ylmethylsulfamoyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S/c1-12(21)19-14-5-7-15(8-6-14)24(22,23)18-11-13-10-17-20-9-3-2-4-16(13)20/h2-10,18H,11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMOMYGJSANCNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=C3C=CC=CN3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B2701401.png)

![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2701403.png)

![N-(4-ethylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2701405.png)

![N-[4-(4-methoxyanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2701411.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2701414.png)

![3-(4-methylbenzyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2701415.png)

![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2701420.png)

![N-[(3-methoxyphenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2701421.png)